molecular formula C12H15N3O2S B1638624 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 887360-38-5

5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1638624
CAS RN: 887360-38-5
M. Wt: 265.33 g/mol
InChI Key: GBEGUKWTZHDMAL-UHFFFAOYSA-N
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Description

5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine (DET), also known as 2,4-diethoxyphenyl thiadiazol-2-amine, is a compound that has been widely studied due to its potential applications in a variety of fields, including drug synthesis and development, biochemistry, and physiology. DET is a synthetic compound composed of nitrogen, oxygen, and sulfur, and has a molecular weight of 147.2 g/mol. It is a colorless, odorless, water-soluble compound with a melting point of 81-82°C and boiling point of 230-231°C.

Scientific Research Applications

Environmental Applications

5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives have been studied for their potential in environmental applications, particularly in the removal of pollutants. For example, the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions using cleaner techniques like adsorption and photocatalytic degradation highlights the significance of related compounds in treating environmental contaminants. This process involves the formation of strong chemical interactions with sorbents, demonstrating the utility of such compounds in environmental remediation efforts (Prasannamedha & Kumar, 2020).

Pharmacological Applications

In pharmacology, derivatives of 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine have been explored for their wide range of biological activities. A notable study reviews the biological activity of heterocyclic systems based on 1,3,4-thiadiazoles, which are recognized for their antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. This underscores the compound's relevance in drug discovery and medicinal chemistry, offering a foundation for the development of new therapeutic agents (Lelyukh, 2019).

Synthetic Chemistry Applications

The role of 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives in synthetic chemistry, particularly in the creation of heterocycles, is significant. These compounds serve as privileged scaffolds in the synthesis of various heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates the versatility of similar structures in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans, among others. This showcases the compound's utility as a building block in organic synthesis, contributing to the development of novel materials and drugs (Gomaa & Ali, 2020).

properties

IUPAC Name

5-(2,4-diethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-16-8-5-6-9(10(7-8)17-4-2)11-14-15-12(13)18-11/h5-7H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEGUKWTZHDMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN=C(S2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244720
Record name 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

887360-38-5
Record name 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Diethoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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